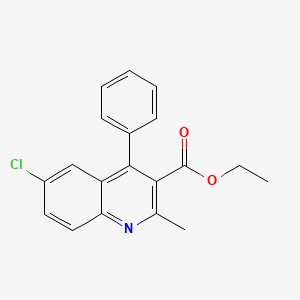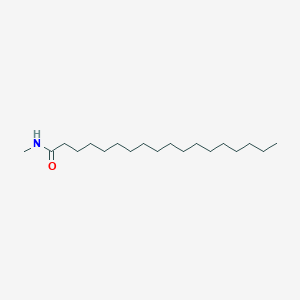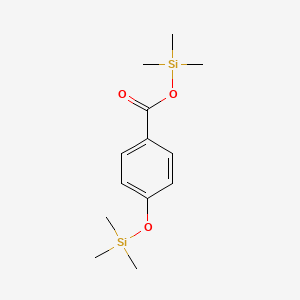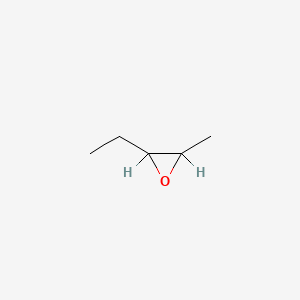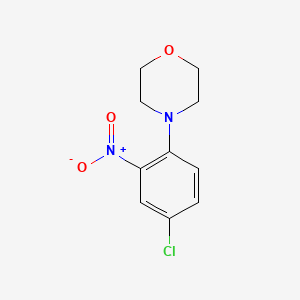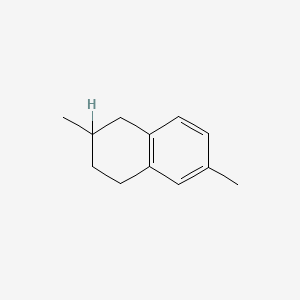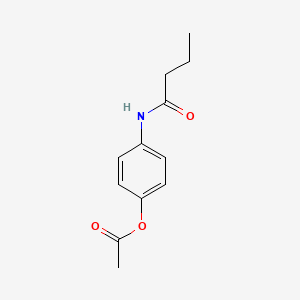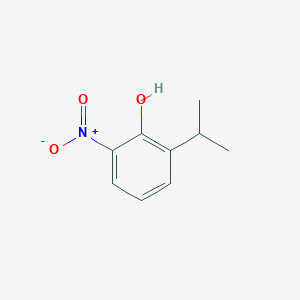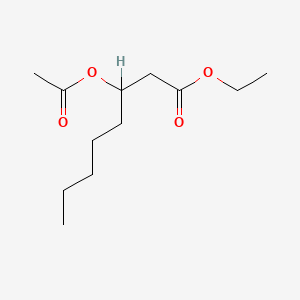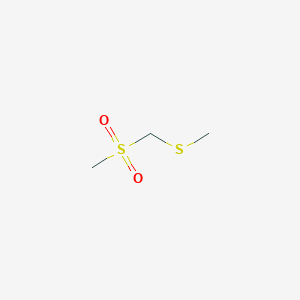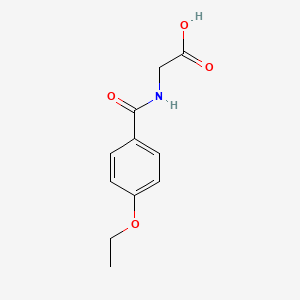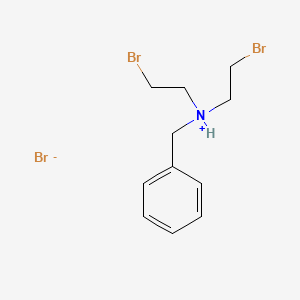
Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is a chemical compound with the molecular formula C11H16Br3N. It is a derivative of benzylamine, where the nitrogen atom is substituted with two 2-bromoethyl groups. This compound is typically encountered as a hydrobromide salt, which enhances its solubility in water and other polar solvents. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide typically involves the reaction of benzylamine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Major Products Formed:
Substitution: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives.
Reduction: Secondary amines are the primary products.
Oxidation: N-oxides are the major products.
科学研究应用
Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amine oxidases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide involves the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This property is particularly useful in the development of antineoplastic agents, where the compound can induce DNA cross-linking and inhibit cancer cell growth.
相似化合物的比较
- 2-Bromoethylamine hydrobromide
- 3-Bromopropylamine hydrobromide
- 2-Chloroethylamine hydrochloride
Comparison: Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is unique due to the presence of two 2-bromoethyl groups attached to the nitrogen atom. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. For example, 2-Bromoethylamine hydrobromide has only one bromoethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, 3-Bromopropylamine hydrobromide has a longer carbon chain, which affects its reactivity and biological properties. 2-Chloroethylamine hydrochloride, on the other hand, contains a chlorine atom instead of bromine, leading to different reactivity and applications.
属性
CAS 编号 |
28507-28-0 |
|---|---|
分子式 |
C11H16Br3N |
分子量 |
401.96 g/mol |
IUPAC 名称 |
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C11H15Br2N.BrH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
InChI 键 |
TVLYNLNJLUKKAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[NH+](CCBr)CCBr.[Br-] |
规范 SMILES |
C1=CC=C(C=C1)CN(CCBr)CCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


